OXA-11
Description
Properties
CAS No. |
1257994-15-2 |
|---|---|
Molecular Formula |
C37H49F3N7O5P |
Molecular Weight |
759.812 |
IUPAC Name |
diethyl (3-methoxy-4-((4-((2-methyl-7-((1r,4r)-4-(4-methylpiperazin-1-yl)cyclohexyl)-3-oxoisoindolin-4-yl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzyl)phosphonate |
InChI |
InChI=1S/C37H49F3N7O5P/c1-6-51-53(49,52-7-2)23-24-8-14-30(32(20-24)50-5)43-36-41-21-29(37(38,39)40)34(44-36)42-31-15-13-27(28-22-46(4)35(48)33(28)31)25-9-11-26(12-10-25)47-18-16-45(3)17-19-47/h8,13-15,20-21,25-26H,6-7,9-12,16-19,22-23H2,1-5H3,(H2,41,42,43,44)/t25-,26- |
InChI Key |
HZOFIHCVZSUCBZ-DIVCQZSQSA-N |
SMILES |
COC1=CC(CP(OCC)(OCC)=O)=CC=C1NC2=NC(NC3=CC=C([C@@H]4CC[C@@H](N5CCN(C)CC5)CC4)C(CN6C)=C3C6=O)=C(C(F)(F)F)C=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OXA-11; OXA 11; OXA11. |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Oxa 11
Gene (blaOXA-11) Organization and Sequence Analysis
The blathis compound gene provides the blueprint for the synthesis of the this compound enzyme. Analysis of its nucleotide sequence and organization is fundamental to understanding its expression and the structure of the resulting protein.
The blathis compound gene contains an open reading frame (ORF) spanning 798 base pairs. asm.org This ORF is the coding sequence that directs the synthesis of the this compound protein. The nucleotide sequence of blathis compound exhibits a high degree of homology with the blaPSE-2 gene, which has been reclassified as blaOXA-10. asm.orgnih.gov The differences between blathis compound and blaOXA-10 at the nucleotide level are specific point mutations within the coding region. asm.orgasm.org For instance, variations at base positions 582 and 624 are notable as they lead to alterations in the amino acid sequence of the mature enzyme. asm.org Upstream of the coding sequence, blathis compound shares identity with blaOXA-10 for 21 base pairs, including a predicted ribosome-binding site, but the sequences diverge completely downstream of the termination codon. asm.org
The nucleotide sequence of blathis compound is translated into a deduced amino acid sequence, which defines the primary structure of the this compound β-lactamase. Comparative analysis reveals that the this compound protein differs from the OXA-10 (formerly PSE-2) β-lactamase by only two amino acid substitutions. asm.orgnih.gov These substitutions occur at position 143, where serine replaces asparagine, and at position 157, where aspartate replaces glycine (B1666218). asm.orgnih.gov These specific changes in the primary structure are critical as they influence the enzyme's substrate specificity and its ability to hydrolyze certain β-lactam antibiotics, particularly extended-spectrum cephalosporins such as ceftazidime (B193861). nih.govfrontiersin.org
As a member of the Class D β-lactamase family, this compound contains conserved amino acid motifs that are characteristic of this class and are essential for enzymatic function. Key conserved motifs identified in OXA family Class D β-lactamases include the serine-threonine-phenylalanine-lysine (S-T-F-K) motif located at positions 70 to 73, the tyrosine-glycine-asparagine (Y-G-N) motif at positions 144 to 146, a Q-X-X-X-L motif at positions 176 to 180, and the lysine-threonine-glycine (K-T-G) motif at positions 216 to 218 (based on the Class D β-lactamase numbering scheme). frontiersin.orgmdpi.comresearchgate.netcore.ac.uk The STFK motif at positions 70-73 is functionally analogous to a similar motif found in Class A β-lactamases. mdpi.com The KTG motif is also highly conserved among Class D enzymes. mdpi.comresearchgate.netosti.gov These conserved regions are integral to the enzyme's active site and its catalytic mechanism.
Evolutionary Lineage and Phylogenetic Relationships of this compound
The evolutionary history and phylogenetic placement of this compound are important for understanding its emergence and dissemination within bacterial populations. This compound's lineage is directly linked to the OXA-10 enzyme, from which it arose through specific mutational events.
This compound is a well-established member of the OXA-10 subgroup of Class D β-lactamases. mdpi.comasm.orgwho.int The OXA-10 enzyme, also known historically as PSE-2, serves as the evolutionary ancestor for several extended-spectrum variants frequently found in Pseudomonas aeruginosa. nih.govasm.orgnih.gov The OXA-10 subgroup encompasses enzymes that have acquired altered substrate specificities, particularly enhanced activity against expanded-spectrum cephalosporins. asm.orgnih.gov this compound exemplifies this evolutionary trend, demonstrating improved hydrolysis of ceftazidime compared to its OXA-10 parent. nih.govfrontiersin.orgnih.gov Phylogenetic analyses consistently place this compound within the OXA-10 subgroup, clustering with other related variants such as OXA-14 and OXA-16. biorxiv.org
Comparative sequence analysis provides detailed insights into the specific amino acid differences that distinguish this compound from its ancestor, OXA-10, and closely related variants like OXA-14. As previously noted, this compound differs from OXA-10 by two amino acid substitutions: Asn143Ser and Gly157Asp (using mature protein numbering). asm.orgnih.govasm.org These two mutations are responsible for the extended-spectrum activity of this compound, particularly its capacity to hydrolyze ceftazidime. nih.govfrontiersin.org OXA-14 is another extended-spectrum variant derived from OXA-10 and is considered an evolutionary intermediate between OXA-10 and this compound. asm.org OXA-14 possesses the aspartate substitution at position 157 (Gly157Asp), which is also present in this compound and is considered crucial for conferring ceftazidime resistance. asm.orgwho.intasm.orgbiorxiv.org The additional substitution at position 143 in this compound (Asn143Ser) may contribute to maintaining more stable hydrolytic activity. asm.org Other related variants, such as OXA-16, also share the Gly157Asp substitution, underscoring its significance in mediating resistance to ceftazidime. asm.org Comparative sequence alignments visually illustrate these specific amino acid variations among OXA-10, this compound, OXA-14, and other related enzymes within this subgroup. asm.org
| OXA Variant | Amino Acid at Position 143 (Mature Protein Numbering) | Amino Acid at Position 157 (Mature Protein Numbering) | Key Characteristics |
| OXA-10 | Asparagine (N) | Glycine (G) | Narrower spectrum, less active against ceftazidime. nih.govasm.org |
| This compound | Serine (S) | Aspartate (D) | Extended spectrum, increased activity against ceftazidime. nih.govfrontiersin.orgnih.gov |
| OXA-14 | Asparagine (N) | Aspartate (D) | Extended spectrum, intermediate activity against ceftazidime. asm.orgbiorxiv.org |
Structural Elucidation and Functional Correlates of Amino Acid Substitutions
The functional profile of this compound, particularly its ability to hydrolyze extended-spectrum cephalosporins like ceftazidime, is directly linked to specific alterations in its amino acid sequence compared to the narrow-spectrum OXA-10. These point mutations influence the enzyme's structure and the dynamics of its active site.
Specific Point Mutations in this compound (e.g., Asn146Ser, Gly167Asp) and Their Origin
This compound is characterized by two specific amino acid substitutions relative to the OXA-10 enzyme: an asparagine to serine change at position 146 (Asn146Ser) and a glycine to aspartate change at position 167 (Gly167Asp). mims.comwikidoc.orgnih.govnih.govnih.gov These mutations were identified in a Pseudomonas aeruginosa isolate from a burn patient in Turkey, where this compound was found to be encoded on a plasmid. wikidoc.orgnih.gov The emergence of this compound represented the first instance of an OXA enzyme acquiring an extended-spectrum β-lactamase (ESBL) phenotype through mutation from a narrow-spectrum parent like OXA-10. nih.gov Other OXA-10-like ESBLs have also been identified, with some sharing the Gly167Asp substitution seen in this compound, highlighting this position as a hotspot for mutations leading to altered substrate specificity. nih.gov
Predicted Impact of Substitutions on Enzyme Conformation and Active Site Dynamics
Amino acid substitutions in β-lactamases, including OXA variants, can significantly impact enzyme conformation and the dynamics of the active site, thereby altering substrate binding and hydrolysis profiles. While specific structural studies detailing the impact of Asn146Ser and Gly167Asp mutations in this compound are not extensively described in the provided results, insights from studies on other OXA-10 variants and class D beta-lactamases offer predictive correlates. For instance, mutations in or near loop regions, such as the Ω-loop (also referred to as loop 2 in some contexts), have been shown to increase flexibility and facilitate the binding of bulky substrates like ceftazidime in OXA-10 variants. wikidata.org A study on OXA-935, another OXA-10 variant with an F153S substitution in the Ω-loop, demonstrated that this change increased the flexibility of the Ω-loop, leading to increased ceftazidime hydrolysis and loss of carbamylation at the active site Lysine (B10760008) 70. uni.lu Similarly, changes in the Ω- and β5-β6 loops in OXA-48 variants have been linked to enhanced flexibility and increased catalytic efficiencies towards ceftazidime. guidetopharmacology.org Given that the Asn146Ser and Gly167Asp mutations in this compound are located in regions that can influence the active site environment and loop dynamics, it is predicted that these substitutions contribute to the altered substrate specificity and the ability of this compound to hydrolyze extended-spectrum cephalosporins by potentially affecting the conformation and flexibility of active site loops, thus facilitating better access and positioning of these bulkier substrates. wikidata.org The Gly167Asp substitution, in particular, is located in a region that has been implicated in altered substrate profiles in other OXA-10 derivatives. nih.gov
Advanced Structural Insights into OXA β-Lactamases
Overall Protein Fold and Domains
OXA β-lactamases, like other class D enzymes, exhibit a conserved three-dimensional structure comprising two distinct, non-contiguous domains. nih.govnih.govwikipedia.orgwikipedia.orgflybase.org These domains are typically described as a mixed α/β domain, which contains a β-sheet and associated α-helices, and an all-α domain, composed entirely of α-helices. nih.govnih.govwikipedia.orgwikipedia.orgflybase.org The active site of the enzyme is strategically located within a cleft situated at the interface or junction between these two domains. nih.govwikipedia.orgwikipedia.orgflybase.org This two-domain architecture is a common feature among serine β-lactamases, although there are differences in the specific arrangement and composition of secondary structural elements compared to Class A and Class C enzymes. nih.govwikipedia.org
Active Site Configuration and Key Catalytic Residues (e.g., Serine-67, Carbamylated Lysine-70, Tryptophan-154)
The active site of OXA β-lactamases is a critical region where the hydrolysis of the β-lactam ring occurs. It is characterized by the presence of several highly conserved residues that play direct roles in catalysis. The nucleophilic residue is a serine, typically at position 67 (using the OXA-10 numbering scheme). uni.lunih.govwikipedia.orgwikidata.orgmims.com This serine initiates the hydrolysis reaction by attacking the carbonyl carbon of the β-lactam ring, forming a covalent acyl-enzyme intermediate. A unique feature of class D β-lactamases is the presence of a carbamylated lysine residue, commonly at position 70. uni.lunih.govwikipedia.orgwikidata.orgmims.comoup.com This carbamylated lysine acts as a general acid-base catalyst during both the acylation and deacylation steps of the hydrolysis mechanism. wikipedia.orgmims.com The formation of the carbamylated lysine is a reversible post-translational modification involving carbon dioxide. nih.govwikidata.orgmims.com Another important residue in the active site is a conserved tryptophan, typically at position 154, which is located within the Ω-loop. uni.lunih.govwikidata.orgoup.commims.comfishersci.at This tryptophan residue is crucial for stabilizing the carbamylated Lysine-70 through hydrogen bonding and is important for optimal enzyme activity and stability. wikidata.orgmims.comfishersci.at The precise positioning and interaction of these and other active site residues within the three-dimensional context of the enzyme are fundamental to the catalytic efficiency and substrate specificity of OXA β-lactamases. mims.com
Standardized Residue Numbering and Secondary Structure Nomenclature in Class D β-Lactamases
The significant diversity within the Class D β-lactamase family, coupled with the increasing number of identified variants and available structural data, has highlighted the need for a standardized residue numbering scheme and consistent secondary structure annotation biorxiv.orgasm.orgnih.govbiorxiv.org. Inconsistent numbering and nomenclature across different studies complicate comparative analyses of structural and functional data biorxiv.orgasm.orgnih.gov.
A standardized DBL numbering scheme has been proposed based on the sequence and structure of OXA-48, an extensively studied carbapenemase biorxiv.orgasm.orgnih.gov. This scheme aligns residues of different Class D enzymes to a consensus sequence based on OXA-48, assigning a standard number to homologous positions biorxiv.orgasm.org. Insertions relative to the OXA-48 reference sequence are indicated by appending lowercase letters to the preceding residue number (e.g., 216a, 216b), while deletions result in skipped numbers biorxiv.orgasm.org. This convention is consistent with established numbering schemes for other β-lactamase classes (Class A, B, and C) biorxiv.orgasm.org.
The standardized DBL scheme also provides a framework for consistent secondary structure nomenclature. Class D β-lactamases typically exhibit a consensus of seven β-strands and eleven helices asm.org. Notable structural features include the P-loop and the Ω-loop, which often contain 3₁₀ helices designated as H4 and H8, respectively, in the consensus annotation biorxiv.orgasm.org.
Applying this standardized numbering to this compound allows for precise comparison of its defining mutations (N143S and G157D in the original numbering) within the broader context of Class D enzymes. While the exact DBL positions for these specific mutations in this compound would require alignment to the OXA-48 reference sequence, the standardized scheme facilitates understanding how these changes relate to conserved motifs and secondary structural elements across the Class D family. For instance, the Tyr-Gly-Asn motif, located at DBL positions 144-146, is in the vicinity of the original N143 position, suggesting that the N143S substitution in this compound occurs near this conserved region nih.govfrontiersin.orgmdpi.com. Similarly, the G157D mutation falls within a region that, when aligned to the DBL scheme, would provide its standardized position relative to other structural features and conserved residues.
The adoption of standardized numbering and nomenclature is crucial for accurately analyzing the wealth of structural information becoming available, including data from techniques like AlphaFold, and for facilitating research into the mechanisms of resistance conferred by enzymes like this compound nih.govbiorxiv.org.
Key Amino Acid Substitutions in this compound Compared to OXA-10
| Original Position (OXA-10) | Amino Acid in OXA-10 | Amino Acid in this compound | Putative DBL Position (Requires Alignment) | Impact on Substrate Hydrolysis (Ceftazidime) |
| 143 | Asparagine (N) | Serine (S) | Near DBL 144-146 (YGN motif) | Contributes to altered spectrum |
| 157 | Glycine (G) | Aspartate (D) | To be determined by alignment | Primarily linked to increased ceftazidime hydrolysis via loop flexibility tandfonline.com |
Conserved Motifs in Class D β-Lactamases (DBL Numbering)
| Motif Sequence | DBL Positions | Functional Significance |
| STFK | 70-73 | Contains the active site serine nucleophile |
| YGN | 144-146 | Conserved region, location of some key substitutions |
| KTG | 216-218 | Highly conserved motif |
Enzymatic Catalysis and Substrate Specificity of Oxa 11
Hydrolytic Spectrum and Activity Profile
The hydrolytic activity of OXA-11 demonstrates a distinct spectrum, particularly in its enhanced capacity against certain advanced-generation cephalosporins compared to its progenitor, OXA-10. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org
Extended Spectrum of Activity Against Third-Generation Cephalosporins (e.g., Ceftazidime)
A key characteristic of this compound is its extended spectrum of activity, notably against third-generation cephalosporins such as ceftazidime (B193861). wikipedia.orgwikipedia.orgwikipedia.orgwikidata.org While the parental enzyme, OXA-10, exhibited weak hydrolysis of certain extended-spectrum cephalosporins like cefotaxime (B1668864) and ceftriaxone, this compound shows considerably increased activity against ceftazidime. wikipedia.orgwikipedia.org This enhanced activity contributes significantly to the resistance observed in bacterial strains producing this compound when exposed to these antibiotics. wikipedia.orgwikipedia.org
Hydrolysis of Penicillins and Aztreonam (B1666516)
In addition to its activity against third-generation cephalosporins, this compound also retains hydrolytic activity against penicillins. wikipedia.orgwikipedia.orgwikidata.org Furthermore, it is capable of hydrolyzing aztreonam, a monobactam antibiotic. wikipedia.orgwikipedia.orgwikidata.org This broad activity against penicillins and aztreonam, coupled with its extended spectrum against certain cephalosporins, defines its functional profile as an extended-spectrum β-lactamase. wikipedia.orgwikipedia.orgwikipedia.org
Lack of Significant Activity Against Carbapenems and Cefoxitin (B1668866)
Despite its extended spectrum against certain β-lactams, this compound demonstrates a lack of significant hydrolytic activity against carbapenems and cefoxitin. wikipedia.orgwikipedia.org This limited activity against carbapenems distinguishes it from carbapenemase-producing OXA enzymes. wikidata.org The inability to effectively hydrolyze cefoxitin is also a characteristic that differentiates this compound from some other β-lactamases. wikipedia.orgwikipedia.org
Biochemical Kinetics of this compound Catalysis
The enzymatic activity of this compound can be further characterized by its biochemical kinetic parameters, specifically its substrate affinity (Km) and turnover rate (Vmax). wikipedia.orgwikidoc.org These parameters provide quantitative insights into the efficiency of the enzyme's catalytic process. wikidoc.org
Determination of Substrate Affinity (Km) and Turnover Rate (Vmax)
Kinetic studies on this compound have revealed important aspects of its interaction with substrates, particularly ceftazidime. The ability of this compound to confer resistance to ceftazidime is primarily attributed to a low Km for this substrate, indicating a high affinity of the enzyme for ceftazidime. wikipedia.orgwikipedia.orgwikipedia.org While the enzyme exhibits high affinity, the Vmax, which represents the maximum catalytic rate, remains low for ceftazidime. wikipedia.orgwikipedia.orgwikipedia.org This combination of high substrate affinity and a relatively low turnover rate contributes to the physiological efficiency of this compound in hydrolyzing ceftazidime in bacterial periplasm, preventing the antibiotic from reaching toxic concentrations. wikipedia.org
The Michaelis-Menten equation describes the relationship between the initial reaction rate, substrate concentration, Km, and Vmax, allowing for the quantitative analysis of enzyme kinetics. wikidoc.orgfishersci.ca Km is defined as the substrate concentration at which the reaction rate is half of the Vmax, serving as an indicator of enzyme-substrate affinity. wikidoc.orgfishersci.ca Vmax is proportional to the total enzyme concentration and the catalytic rate constant (kcat), representing the maximum rate of product formation. wikidoc.org
Detailed Catalytic Mechanism of OXA-Type Enzymes
The catalytic mechanism of OXA-type β-lactamases involves a two-step process: acylation and deacylation, mediated by an active site serine residue. Despite sequence diversity compared to Class A and C β-lactamases, Class D enzymes share topological and mechanistic similarities with these serine β-lactamase classes mdpi.com.
Serine Acylation and Deacylation Steps
The catalytic cycle begins with the nucleophilic attack of the active site serine residue (Ser-67 in customary OXA numbering) on the carbonyl carbon of the β-lactam ring of the antibiotic substrate mdpi.com. This attack leads to the cleavage of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate mdpi.comasm.orgresearchgate.net. In this acylation step, the serine residue becomes covalently linked to the substrate . The turnover is completed by a second reaction, the deacylation step, where a water molecule acts as a nucleophile to attack the carbonyl carbon of the acyl-enzyme intermediate. This attack breaks the covalent bond between the serine and the hydrolyzed substrate, releasing the inactive β-lactam product and regenerating the free enzyme mdpi.comasm.orgresearchgate.net. Both acylation and deacylation involve the formation of transient tetrahedral intermediates asm.org.
Role of the Carbamylated Lysine (B10760008) Residue as a General Acid/Base
A unique and critical feature of Class D β-lactamases, including OXA enzymes, is the presence of a carbamylated lysine residue in the active site (e.g., Lys-70 in OXA-1, Lys73 in OXA-48 and OXA-58, Lys-70 in OXA-10 numbering) mdpi.comasm.orgnih.govresearchgate.netpnas.orgportlandpress.com. This carbamate (B1207046) anion is formed by a spontaneous post-translational modification involving the reaction of carbon dioxide with the ε-amine of the active site lysine mdpi.compnas.org. The carbamylated lysine residue serves as a general base, playing a crucial role in both the acylation and deacylation steps of catalysis mdpi.comasm.orgnih.govresearchgate.netpnas.orgresearchgate.net. During acylation, it accepts a proton from the active site serine, activating the serine for nucleophilic attack mdpi.comresearchgate.net. In the deacylation step, the carbamate anion accepts a proton from the water molecule, activating it as a nucleophile to hydrolyze the acyl-enzyme intermediate mdpi.comresearchgate.net. The presence of this carbamylated lysine is essential for efficient catalytic turnover; mutations at this position can result in enzymes that can be acylated but are deficient in deacylation mdpi.comacs.org. The formation of the carbamylated lysine is reversible and pH-dependent, with higher pH values favoring carbamylation pnas.orgchemrxiv.org.
Involvement of Conserved Water Molecules in Hydrolysis
Conserved water molecules within the active site of OXA-type enzymes are integral to the hydrolytic mechanism, particularly during the deacylation phase asm.orgnih.govresearchgate.netchemrxiv.orgyorku.caresearchgate.net. The deacylating water molecule is activated by the carbamylated lysine residue, enabling its nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate mdpi.comresearchgate.net. Structural studies of various OXA enzymes, such as OXA-58, have provided insights into the positioning and role of these water molecules in facilitating the hydrolysis of the covalent intermediate nih.govyorku.caresearchgate.net. The precise network of water molecules and their interactions with active site residues and the carbamylated lysine are crucial for efficient deacylation and subsequent release of the hydrolyzed antibiotic product chemrxiv.org.
Inhibitor Susceptibility and Modulatory Effects
The susceptibility of OXA-type β-lactamases, including this compound, to inhibition by various compounds is a key factor in overcoming antibiotic resistance.
Response to Classical β-Lactamase Inhibitors (e.g., Clavulanic Acid, Sulbactam, Tazobactam)
Class D β-lactamases are often described as being poorly inhibited by the classical β-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam (B1681243) mdpi.comportlandpress.commdpi.com. However, the degree of inhibition can vary among different OXA enzymes mdpi.com. These inhibitors are mechanism-based, forming a covalent adduct with the active site serine, similar to the initial step of substrate hydrolysis, but leading to a stable or slowly reversible complex that inactivates the enzyme biomedpharmajournal.org.
Research has shown varying inhibitory effects of these compounds on different OXA enzymes. For example, studies on OXA-1 and OXA-24 have provided some quantitative data on their susceptibility to these inhibitors asm.orgasm.org.
| Inhibitor | OXA-1 IC50 (µM) | OXA-24 IC50 (µM) |
| Clavulanic Acid | 1.58 asm.org | 50 asm.org |
| Sulbactam | Not specified | 40 asm.org |
| Tazobactam | 1.45 asm.org | 0.5 asm.org |
Note: IC50 values can vary depending on the assay conditions and substrate used.
While clavulanic acid, sulbactam, and tazobactam are effective inhibitors of many Class A β-lactamases, their efficacy against Class D enzymes like OXA-10 and related variants such as this compound is often limited, and the interaction chemistry can be complex researchgate.net. The favored reaction pathways with these inhibitors can differ significantly compared to Class A enzymes, sometimes leading to hydrolysis of the inhibitor rather than stable inactivation of the enzyme researchgate.net.
Genetic Context and Mobilization of Blaoxa 11
Plasmid-Mediated Transmission
Plasmids serve as key vehicles for the transmission of the blaOXA-11 gene, allowing for its rapid spread among bacteria.
The blathis compound gene was initially identified on a large plasmid designated pMLH52 in Pseudomonas aeruginosa strain ABD. asm.orgresearchgate.net This plasmid is reported to be approximately 100 MDa in size and is associated with resistance to certain beta-lactam antibiotics. researchgate.net Studies comparing strains carrying different OXA-type beta-lactamases, such as OXA-10 (encoded by pMLH51) and OXA-14 (encoded by pMLH53), have utilized pMLH52 as a reference for the genetic context of blathis compound. asm.orgasm.orgomicsdi.org Probing of Southern blots of DNA digests revealed that both pMLH52 and a similar plasmid from another strain carried an this compound-like beta-lactamase gene on a 3.5-kb BamHI restriction fragment, indicating close similarity between these plasmids. asm.org
While pMLH52 is specifically linked to blathis compound, other plasmids have been implicated in the dissemination of different blaOXA variants and other resistance genes. For instance, IncL/M, IncX3, IncHI5, IncF, IncR, and IncN plasmid types have been found to carry various blaOXA genes (e.g., blaOXA-48, blaOXA-181, blaOXA-1, blaOXA-232) and other resistance determinants in Enterobacterales and Acinetobacter baumannii. frontiersin.orgfrontiersin.orgfrontiersin.orgplos.orgmdpi.commicrobiologyresearch.orgnih.govfrontiersin.orgasm.orgd-nb.inforesearchgate.netoup.comasm.org The diversity of plasmid types associated with blaOXA genes highlights the broad potential for their dissemination across different bacterial hosts.
Horizontal gene transfer (HGT) is a critical process for the spread of antibiotic resistance genes, including blathis compound. frontiersin.orgnih.govresearchgate.netnih.govfrontiersin.orgnih.gov Conjugation, a mechanism involving the direct transfer of genetic material between bacterial cells, often mediated by plasmids, plays a significant role in this dissemination. frontiersin.orgfrontiersin.orgnih.govasm.orgresearchgate.netnih.govnih.govasm.org
Conjugative plasmids contain the necessary tra genes that encode the machinery for pilus formation and DNA transfer, facilitating their movement from a donor to a recipient cell. frontiersin.orgfrontiersin.org Studies have demonstrated horizontal transfer of genes, such as blaOXA-23, through plasmid conjugation between Acinetobacter baumannii strains and even to other Acinetobacter species. nih.gov Although direct experimental evidence specifically detailing the conjugation of blathis compound-carrying plasmids like pMLH52 was not extensively detailed in the search results regarding the mechanism itself, the association of blathis compound with a large plasmid strongly suggests that conjugation is a likely route for its interbacterial transfer, consistent with the known mechanisms for the spread of other plasmid-borne resistance genes. asm.orgasm.orgresearchgate.netomicsdi.org The presence of conjugative transfer regions in plasmids significantly enhances the spread of resistance genes. frontiersin.org
Identification of pMLH52 Plasmid and Other Associated Plasmids
Association with Mobile Genetic Elements
Beyond plasmids, the blathis compound gene and other blaOXA variants are frequently found in association with other mobile genetic elements (MGEs), such as integrons, transposons, and insertion sequences, which contribute to their mobility and integration into different genetic locations. frontiersin.orgmicrobiologyresearch.orgnih.govnih.govfrontiersin.orgmicrobiologyresearch.orgoup.comscielo.brnih.gov
Integrons are genetic elements capable of acquiring and expressing genes, often including antibiotic resistance genes, through site-specific recombination of gene cassettes. Class 1 integrons are particularly prevalent in clinical bacterial isolates and are frequently associated with multidrug resistance. frontiersin.orgnih.govresearchgate.netnepjol.infobiorxiv.orgd-nb.info
A novel gene cassette array containing blathis compound in tandem with cmlA7 (encoding chloramphenicol (B1208) resistance) has been identified within a Class 1 integron in P. aeruginosa. researchgate.net This finding indicates that blathis compound can be mobilized as part of an integron gene cassette, allowing for its capture and dissemination along with other resistance genes within the integron platform. researchgate.net Other blaOXA genes, such as blaOXA-1 and blaOXA-10, have also been found as gene cassettes within Class 1 integrons, further illustrating the role of integrons in the dissemination of OXA-type beta-lactamase genes. frontiersin.orgnih.govnepjol.infoasm.org Integrons not only help maintain the presence of resistance genes but also facilitate the capture of exogenous genes, promoting genetic diversity and dissemination. frontiersin.org
Transposons and insertion sequences (ISs) are mobile DNA elements that can move within a genome or between different DNA molecules (like plasmids and chromosomes). They play a crucial role in the mobilization and dissemination of resistance genes. asm.orgfrontiersin.orgasm.orgmicrobiologyresearch.orgnih.govfrontiersin.orgmicrobiologyresearch.orgoup.comscielo.brnih.govplos.orgnih.gov
While one study reported unsuccessful attempts to achieve transposition of blathis compound and blaOXA-14 asm.org, other blaOXA variants are clearly associated with specific transposons and ISs. For example, blaOXA-23 is frequently found in composite transposons like Tn2006, Tn2007, Tn2008, and Tn2009, often bracketed by ISAba1 elements. oup.comnih.gov ISAba1 can provide a strong promoter sequence, leading to increased expression of downstream resistance genes like blaOXA-23 and blaOXA-51-like. scielo.brnih.gov blaOXA-48 is commonly found on Tn1999 and its variants, located on IncL/M plasmids. frontiersin.orgmdpi.comasm.org Similarly, blaOXA-181 has been associated with Tn2013, which involves the ISEcp1 insertion sequence. microbiologyresearch.org The association of blathis compound with a 3.5-kb BamHI fragment on pMLH52 asm.org could potentially indicate its location within a mobile element, although the specific transposon or IS directly linked to blathis compound in the same way as those for blaOXA-23 or blaOXA-48* was not explicitly detailed in the provided search results beyond its presence within an integron cassette researchgate.net. The diverse associations of other blaOXA genes with transposons and ISs highlight these elements as key drivers in the dissemination of OXA-type beta-lactamases. frontiersin.orgnih.gov
Insertion into Class 1 Integrons and Other Integron Types
Co-localization with Other Antimicrobial Resistance Genes
A significant characteristic of blathis compound and other blaOXA genes when located on mobile genetic elements is their frequent co-localization with other antimicrobial resistance genes. frontiersin.orgfrontiersin.orgplos.orgmdpi.comoup.comasm.orgresearchgate.netnih.govasm.orgmdpi.comresearchgate.netresearchgate.netmicrobiologyresearch.org This co-localization contributes to multidrug resistance phenotypes in host bacteria.
Plasmids and integrons carrying blaOXA genes often simultaneously carry genes conferring resistance to various classes of antibiotics, including aminoglycosides, sulfonamides, chloramphenicol, tetracyclines, and other beta-lactamases (e.g., TEM, SHV, CTX-M). frontiersin.orgplos.orgmdpi.comoup.comasm.orgresearchgate.netnih.govasm.orgresearchgate.net For instance, a novel IncHI5-like plasmid co-harbored blaNDM-1 and blaOXA-1 along with a diverse array of other resistance genes. frontiersin.org Similarly, plasmids carrying blaOXA-48 have been found to also carry genes like blaTEM-1, blaOXA-9, aac(3)-IIa, aadA1, and sul1. mdpi.com The co-localization of multiple resistance genes on the same mobile element facilitates their simultaneous transfer during HGT events. researchgate.netmicrobiologyresearch.org This physical linkage leads to co-selection, where the use of one antibiotic can inadvertently select for bacteria resistant to multiple other antibiotics, even if those antibiotics are not present, thus contributing to the persistence and spread of multidrug resistance. researchgate.netmicrobiologyresearch.org
Data Table: Examples of Mobile Genetic Elements and Associated blaOXA Genes
| Mobile Genetic Element Type | Specific Element/Plasmid | Associated blaOXA Gene(s) | Bacterial Host(s) | Notes | Source(s) |
| Plasmid | pMLH52 | blathis compound | Pseudomonas aeruginosa | ~100 MDa plasmid | asm.orgasm.orgresearchgate.netomicsdi.org |
| Plasmid | IncL/M | blaOXA-48, blaOXA-181, blaOXA-232 | Enterobacterales | Frequently associated with blaOXA-48-like genes. | frontiersin.orgmdpi.commicrobiologyresearch.orgfrontiersin.orgasm.orgresearchgate.netmicrobiologyresearch.org |
| Plasmid | IncX3 | blaOXA-181 | Enterobacterales | Predominantly carries blaOXA-181. | frontiersin.orgplos.orgfrontiersin.orgmicrobiologyresearch.org |
| Plasmid | IncHI5 | blaOXA-1, blaNDM-1 | Klebsiella pneumoniae | Co-harbors multiple resistance genes. | frontiersin.org |
| Integron | Class 1 Integron | blathis compound, blaOXA-1, blaOXA-10 | P. aeruginosa, Enterobacterales, Acinetobacter baumannii | Can carry blaOXA genes as cassettes, often with other resistance genes. | frontiersin.orgnih.govresearchgate.netnepjol.infobiorxiv.orgd-nb.infoasm.org |
| Transposon | Tn2006, Tn2007, Tn2008, Tn2009 | blaOXA-23 | Acinetobacter spp. | Often bracketed by ISAba1. | oup.comnih.gov |
| Transposon | Tn1999 and variants | blaOXA-48 | Enterobacterales | Commonly found on IncL/M plasmids. | frontiersin.orgmdpi.comasm.org |
| Transposon | Tn2013 | blaOXA-181 | Enterobacterales | Involves the ISEcp1 insertion sequence. | microbiologyresearch.org |
| Insertion Sequence | ISAba1 | blaOXA-23-like, blaOXA-51-like | Acinetobacter spp. | Can provide a strong promoter. | asm.orgoup.comscielo.brnih.govnih.gov |
| Insertion Sequence | ISEcp1 | blaOXA-181 | Enterobacterales | Involved in the formation of Tn2013. | microbiologyresearch.org |
| Insertion Sequence | IS26 | blaOXA-1, blaOXA-181 | Enterobacterales, Acinetobacter baumannii | Can mediate integration and form composite transposons. | frontiersin.orgfrontiersin.orgasm.org |
Compound Names and PubChem CIDs
| Name | PubChem CID | Notes |
| This compound | N/A | Beta-lactamase enzyme encoded by blathis compound gene |
| blathis compound gene | N/A | Gene encoding this compound enzyme |
| Chloramphenicol | 5959 | Antibiotic, resistance mediated by cmlA7 |
Note: this compound is a protein (enzyme), not a small chemical compound with a standard PubChem CID. PubChem primarily catalogs chemical substances.
Presence on Plasmids with Genes Encoding Other β-Lactamases (e.g., TEM, SHV, CTX-M)
The blathis compound gene, similar to other acquired OXA enzymes, is frequently found on plasmids. asm.orgnih.govmdpi.comresearchgate.net The co-occurrence of multiple β-lactamase genes on the same plasmid is a significant factor in the development of multidrug resistance. Research indicates that OXA-type β-lactamase genes, including the progenitor blaOXA-1, are often located on plasmids that also carry genes encoding TEM, SHV, and CTX-M type β-lactamases. asm.orgfrontiersin.orgplos.orggoettingen-research-online.defrontiersin.orgmdpi.com This co-carriage on mobile platforms facilitates the simultaneous dissemination of resistance mechanisms to various β-lactam antibiotics, including penicillins, cephalosporins, and monobactams.
Studies have reported plasmids harboring combinations of these genes in various Gram-negative bacteria. For instance, plasmids carrying blaOXA-1 have been found alongside blaTEM-1 and blaCTX-M-15. asm.orggoettingen-research-online.de The presence of blaSHV genes on plasmids also carrying OXA variants has been documented. frontiersin.org This genetic linkage on plasmids allows bacteria to express multiple β-lactamases simultaneously, providing a broader spectrum of resistance and complicating treatment strategies.
The genetic environment of blaOXA-1, from which blathis compound is derived, has been associated with transposons, such as those derived from Tn21, inserted between resistance genes. nih.gov This association with mobile elements like transposons and insertion sequences (IS) further enhances the mobility of blaOXA genes and their integration into various plasmid backbones. mdpi.commicrobiologyresearch.orgscielo.br The presence of IS elements, such as ISAba1, upstream of blaOXA genes can provide strong promoters, leading to increased expression of the β-lactamase and enhanced resistance levels. scielo.brnih.govnih.gov
Table 1 provides examples of the co-occurrence of blaOXA-1 (as a representative of the this compound lineage's origin) with other β-lactamase genes on plasmids as observed in various studies.
| Study | Bacterial Species | Plasmid Replicon Type (if specified) | Co-carried β-Lactamase Genes (with blaOXA-1 or other OXA) |
| asm.org | Escherichia coli | Variable | blaTEM, blaCTX-M-15 |
| frontiersin.org | Klebsiella pneumoniae | Not specified | blaSHV-28 (chromosomal), blaNDM-1, blaOXA-232 (plasmids), blaKPC-2, blaSHV-11, blaTEM-169, blaOXA-9 frontiersin.org |
| plos.org | Klebsiella pneumoniae | IncFII, IncR, IncX3, IncL | blaTEM-1 (with blaKPC), blaOXA-232 (with blaOXA), blaCTX-M (with blaOXA-48) plos.orgfrontiersin.org |
| frontiersin.org | Klebsiella pneumoniae | IncHI5-like | blaNDM-1 |
| goettingen-research-online.de | Klebsiella pneumoniae | IncFIB(K), ColRNAI | blaCTX-M-15, blaSHV-11, blaTEM-1B |
| mdpi.com | Escherichia coli, Klebsiella pneumoniae | IncFIB, IncFII, IncR, IncHI2 | blaTEM-1B, blaCTX-M-55, blaSHV182, blaSHV187 (in K. pneumoniae) |
Note: While direct co-carriage of blaOXA-11with all listed beta-lactamases is not explicitly detailed for this compound in these sources, the data for OXA-1 and other OXA variants demonstrates the principle of co-mobilization on plasmids.
Co-carriage with Determinants for Resistance to Non-β-Lactam Antibiotics (e.g., Aminoglycosides, Fluoroquinolones)
Plasmids carrying blathis compound or related OXA genes frequently harbor determinants conferring resistance to other classes of antibiotics, contributing to a multidrug-resistant phenotype. mdpi.complos.orgmdpi.comnih.govnih.gov This co-carriage is a major concern as it limits treatment options and facilitates the co-selection of resistance to multiple drugs even when only one antibiotic is used.
Resistance genes to aminoglycosides are commonly found on plasmids carrying OXA-type β-lactamase genes. mdpi.comfrontiersin.orgplos.orggoettingen-research-online.denih.govresearchgate.net Examples include genes such as aac(6')-Ib, aadA, and aph(3')-Ia. frontiersin.orgplos.orggoettingen-research-online.deresearchgate.net The association between blaOXA-1 and aminoglycoside resistance genes was noted early in the characterization of OXA enzymes, with blaOXA-1 found within a Tn21-derived transposon inserted near an aad gene encoding aminoglycoside resistance. nih.gov
Determinants for resistance to fluoroquinolones, both plasmid-mediated quinolone resistance (PMQR) genes and chromosomal mutations, can also be found in conjunction with OXA-encoding plasmids. mdpi.complos.orgmdpi.comnih.govnih.govnih.gov PMQR genes like qnr and aac(6')-Ib-cr (which confers resistance to both aminoglycosides and fluoroquinolones) have been reported on plasmids carrying β-lactamase genes, including OXA types. plos.orggoettingen-research-online.demdpi.comnih.gov Additionally, efflux pump genes like oqxA and oqxB, which contribute to fluoroquinolone resistance, can be located on the chromosome or plasmids and co-exist with plasmid-borne OXA genes. frontiersin.orggoettingen-research-online.demdpi.comnih.govnih.gov
The co-carriage of blathis compound or related OXA genes with resistance determinants to aminoglycosides and fluoroquinolones on the same mobile genetic element underscores the complex nature of multidrug resistance. This genetic linkage promotes the persistence and spread of resistance to multiple antibiotic classes within bacterial populations.
Table 2 illustrates the co-carriage of OXA genes with resistance genes to aminoglycosides and fluoroquinolones based on the search results.
| Study | Bacterial Species | Co-carried Non-β-Lactam Resistance Genes (with blaOXA) | Antibiotic Classes Affected |
| mdpi.com | Diverse bacterial species | Aminoglycoside resistance genes, Fluoroquinolone resistance genes | Aminoglycosides, Fluoroquinolones |
| nih.gov | Klebsiella pneumoniae | ant(2″)-Ia, aac(6′)-Ib-cr, aadA1, qnrS1, sul1, catA1, catB3 | Aminoglycosides, Quinolones, Sulfonamides, Chloramphenicol |
| frontiersin.org | Klebsiella pneumoniae | aac(6′-)Ib, aadA2, aph(3′-)Ia, mph(A), oqxA, oqxB, catA1, sul1, dfrA12, qnrB2, aac(6)-Ib-cr | Aminoglycosides, Macrolides, Quinolones, Phenicols, Sulfonamides, Trimethoprim |
| nih.gov | Pseudomonas aeruginosa | oqxA, aac-(6′)-lb | Fluoroquinolones, Aminoglycosides |
| plos.org | Klebsiella pneumoniae | aac(6′)-Ib4, various aminoglycoside, quinolone, chloramphenicol, tetracycline, macrolide, fosfomycin, sulfonamide resistance genes | Aminoglycosides, Quinolones, Chloramphenicol, Tetracycline, Macrolides, Fosfomycin, Sulfonamides |
| frontiersin.org | Klebsiella pneumoniae | mcr-8.1, various resistance genes in MDR regions | Colistin, Multiple antibiotic classes |
| goettingen-research-online.de | Escherichia coli, Klebsiella pneumoniae | aac(3)-IIa, strB, strA, aadA16, qnrB66, oqxA, oqxB, mph(A), aph(30)-Ia, aph(3”)-Ib, aph(6)-Id, sul1, sul2, qacE, dfrA27, ARR-3, aac(60)-Ib-cr, catB3, catA1, tet(B) | Aminoglycosides, Quinolones, Macrolides, Sulfonamides, Disinfectants, Trimethoprim, Rifampicin, Phenicols, Tetracyclines |
| mdpi.com | Escherichia coli, Klebsiella pneumoniae | qnr, aac(6′)-Ib-cr, oqxA/oqxB, sul1, floR, tet(A), catA1, catB3, mcr-1.1 | Quinolones, Aminoglycosides, Sulfonamides, Phenicols, Tetracyclines, Colistin |
Note: The co-carriage specifically with blaOXA-11is not always explicitly stated, but the data reflects the common associations of OXA-type beta-lactamases, including the OXA-1 lineage, with resistance genes to aminoglycosides and fluoroquinolones on mobile genetic elements.
Epidemiology and Evolutionary Trajectories of Oxa 11
Geographic Distribution and Bacterial Host Range
The geographic distribution and host range of OXA-11 are key aspects of understanding its prevalence and impact in clinical settings.
Predominant Isolation from Pseudomonas aeruginosa
This compound was first identified in Pseudomonas aeruginosa. asm.orgmdpi.comnih.gov Its initial description in 1993 detailed its isolation from a P. aeruginosa strain (ABD) in Turkey in October 1991. asm.orgnih.gov This bacterium, isolated from a burn patient, exhibited resistance to several cephalosporins, penicillins, aztreonam (B1666516), and meropenem. asm.orgnih.gov The resistance was linked to a beta-lactamase subsequently identified as this compound. asm.orgmdpi.comnih.gov P. aeruginosa remains the predominant bacterial species from which this compound has been isolated. wikipedia.orgnih.gov The enzyme's prevalence in P. aeruginosa highlights the significance of this pathogen as a reservoir for this specific resistance determinant.
Limited Spread to Other Gram-Negative Species
While OXA-type beta-lactamases in general are found in a variety of Gram-negative bacteria, including Acinetobacter and Enterobacteriaceae wikipedia.orgmdpi.comnih.govasm.org, the spread of this compound specifically to other Gram-negative species appears to be limited. Some reports suggest that OXA-derived extended-spectrum beta-lactamases (ESBLs), including this compound, have been infrequently identified in bacterial species other than P. aeruginosa. nih.gov Although horizontal gene transfer is a significant mechanism for the dissemination of resistance genes among Gram-negative bacteria dovepress.comacs.orgnih.govpnas.org, this compound has not been reported to be widespread in other common Gram-negative pathogens to the same extent as some other beta-lactamases like certain CTX-M or OXA-48 variants. nih.govasm.org However, one study mentioned a novel gene cassette array containing blathis compound in clinical isolates of both Acinetobacter baumannii and P. aeruginosa, suggesting potential, albeit perhaps less common, presence in A. baumannii. researchgate.net
Molecular Epidemiology of this compound-Producing Strains
Understanding the molecular epidemiology of this compound involves examining how strains carrying the blathis compound gene disseminate and the genetic vehicles involved.
Clonal Dissemination Patterns and Sequence Types
The dissemination of antibiotic resistance genes can occur through the spread of successful bacterial clones (clonal dissemination) or the transfer of mobile genetic elements like plasmids between different strains or species. dovepress.compnas.orgmicrobiologyresearch.orgasm.org While clonal dissemination, particularly of high-risk sequence types (STs), is a major driver for the spread of some carbapenemases like OXA-48 in Klebsiella pneumoniae ST11 pnas.orgmicrobiologyresearch.orgmicrobiologyresearch.orgnih.gov, specific detailed studies on the clonal dissemination patterns and associated sequence types solely for this compound-producing P. aeruginosa are less extensively documented in the provided search results compared to other resistance mechanisms or bacterial hosts. The initial this compound-producing isolate was a specific strain of P. aeruginosa (ABD). asm.orgnih.gov The broader molecular epidemiology of this compound within the diverse P. aeruginosa population, in terms of specific STs responsible for its spread, is not clearly delineated in these results.
Role of Clonal Success versus Plasmid Transfer in Spread
The gene encoding this compound (blathis compound) was initially found on a large transferable plasmid, designated pMLH52, in the original P. aeruginosa isolate. asm.orgmdpi.comnih.gov The presence of blathis compound on a plasmid indicates the potential for horizontal gene transfer, allowing the resistance determinant to spread to other bacterial strains or species. dovepress.comacs.orgpnas.org This mechanism is crucial for the rapid dissemination of antibiotic resistance. nih.gov However, the seemingly limited spread of this compound to Gram-negative bacteria other than P. aeruginosa nih.gov might suggest that while plasmid transfer is a possibility, the successful dissemination of this compound could be more closely tied to the clonal expansion of specific P. aeruginosa strains that carry the blathis compound-bearing plasmid. Thus, both plasmid transfer and the success of the bacterial clones carrying these plasmids likely contribute to the observed epidemiology of this compound within P. aeruginosa, although the relative contribution of each factor specifically for this compound is not definitively quantified in the search results.
Evolutionary Dynamics of Spectrum Expansion
This compound is an example of how beta-lactamases can evolve to hydrolyze a broader range of antibiotics. It is recognized as an extended-spectrum variant derived from the narrower-spectrum OXA-10 beta-lactamase (formerly known as PSE-2). asm.orgmdpi.comnih.gov The evolutionary link between OXA-10 and this compound is attributed to specific amino acid substitutions in the enzyme structure. This compound differs from OXA-10 by two key amino acid changes: a substitution of serine for asparagine at position 143 and aspartate for glycine (B1666218) at position 157. asm.orgnih.gov These mutations altered the enzyme's substrate profile, leading to increased hydrolysis and clinically significant resistance to expanded-spectrum cephalosporins, particularly ceftazidime (B193861), compared to the parent enzyme OXA-10. asm.orgmdpi.comnih.gov The enhanced activity against ceftazidime in this compound is primarily linked to a lower Michaelis constant (Km) for the antibiotic, indicating a higher affinity of the enzyme for ceftazidime. asm.orgnih.gov This evolutionary step from OXA-10 to this compound illustrates how point mutations can expand the substrate spectrum of beta-lactamases, contributing to the ongoing challenge of antibiotic resistance. nih.govresearchgate.net The emergence of such ESBL variants from parent enzymes is a well-established evolutionary pathway within the OXA family and other beta-lactamase classes. mdpi.comnih.gov
Comparison of OXA-10 and this compound
| Feature | OXA-10 (PSE-2) | This compound |
| Spectrum | Narrower spectrum mdpi.comnih.gov | Extended spectrum mdpi.comnih.gov |
| Activity against Ceftazidime | Weak hydrolysis nih.gov | Higher hydrolysis asm.orgmdpi.com |
| Amino Acid at Pos 143 | Asparagine asm.orgnih.gov | Serine asm.orgnih.gov |
| Amino Acid at Pos 157 | Glycine asm.orgnih.gov | Aspartate asm.orgnih.gov |
| Clinical Resistance | Reduced susceptibility to expanded-spectrum cephalosporins nih.gov | Frank resistance to ceftazidime and sometimes aztreonam nih.gov |
Adaptation via Point Mutations under Antimicrobial Selection Pressure
The evolution of this compound from its progenitor, the narrow-spectrum OXA-10 beta-lactamase, serves as a key example of bacterial adaptation through point mutations driven by antimicrobial selection pressure. This compound was first identified in a clinical isolate of Pseudomonas aeruginosa from Turkey in 1991 nih.govmdpi.comnih.gov. This bacterium exhibited multi-resistance, notably to ceftazidime nih.govnih.govasm.org. The resistance was found to be transferable via a plasmid nih.govmdpi.comnih.gov.
Sequence analysis of the this compound enzyme revealed that it differed from the OXA-10 enzyme by two specific amino acid substitutions nih.govnih.govasm.orgfrontiersin.org. These mutations involve an alteration of Asparagine (N) to Serine (S) at position 143 (N143S) and Glycine (G) to Aspartate (D) at position 157 (G157D) nih.govnih.govasm.org. While one source indicates positions 146 and 167 frontiersin.org, the positions 143 and 157 are consistently reported in the initial description and subsequent reviews nih.govnih.govasm.org. These specific amino acid changes are critical to the altered substrate profile of this compound.
The presence of these mutations, particularly the G157D substitution, significantly enhances the enzyme's ability to hydrolyze extended-spectrum cephalosporins like ceftazidime nih.govasm.orgtandfonline.com. Although the exact mechanism by which the G157D mutation confers high-level ceftazidime resistance is not fully elucidated, it is understood to considerably increase the binding of ceftazidime to the enzyme's active site, primarily by affecting the kinetics and leading to a low Km for the compound nih.govnih.govasm.org. The G157D mutation is a common feature found in several other OXA-10 derived ESBLs, highlighting its importance in expanding the substrate spectrum towards ceftazidime nih.govasm.orgtandfonline.com. The N143S mutation, while present in this compound, is not commonly found in other OXA-10-like ESBLs, suggesting the G157D change may be the more crucial determinant for cephalosporin (B10832234) resistance among these specific mutations nih.govasm.org.
The emergence of this compound through such point mutations exemplifies how bacteria can adapt to the selective pressure imposed by the use of advanced beta-lactam antibiotics, leading to the development of extended-spectrum beta-lactamase activity in previously narrow-spectrum enzymes tandfonline.comasm.org.
Divergence from Narrow-Spectrum OXA-10 Variants
OXA-10 is characterized as a narrow-spectrum beta-lactamase, primarily active against penicillins and early generation cephalosporins mdpi.comasm.org. The identification of this compound marked a significant evolutionary step, as it was the first documented instance of an OXA enzyme acquiring extended-spectrum beta-lactamase (ESBL) characteristics through spontaneous mutation nih.govasm.org.
The divergence of this compound from OXA-10 is defined by the acquisition of the N143S and G157D amino acid substitutions nih.govnih.govasm.orgfrontiersin.org. This divergence represents a shift in substrate specificity, enabling this compound to efficiently hydrolyze extended-spectrum cephalosporins like ceftazidime, an activity that is weak or absent in the parental OXA-10 enzyme nih.govnih.govasm.org.
Following the discovery of this compound, several other ESBL variants derived from OXA-10 have been identified, predominantly in Pseudomonas aeruginosa isolates nih.govasm.org. These include OXA-13, OXA-14, OXA-16, OXA-17, OXA-19, and OXA-28 nih.govasm.org. These derivatives demonstrate varying degrees of divergence from the parental OXA-10 sequence, possessing up to nine amino acid variations nih.govasm.org. For instance, OXA-14 carries the G157D mutation also seen in this compound, while OXA-17 has a single N73S mutation, and OXA-19 has nine mutations, including N73 and D157 nih.govasm.orgasm.org.
Advanced Methodological Approaches in Oxa 11 Research
High-Throughput Genomic and Bioinformatic Analyses
High-throughput genomic and bioinformatic approaches are essential for identifying the presence of the blaOXA-11 gene, determining its genetic location and context, and understanding the evolutionary relationships of this compound with other β-lactamases. These methods provide insights into the dissemination and evolution of antibiotic resistance. jefferson.educrg.eu
Whole-Genome Sequencing for blathis compound Detection and Genetic Context Determination
Whole-genome sequencing (WGS) is a powerful tool for the comprehensive analysis of bacterial genomes, enabling the precise detection of antibiotic resistance genes like blathis compound. researchgate.netmicrobiologyresearch.orgnih.gov WGS allows researchers to determine the complete genetic context surrounding blathis compound, including the presence of mobile genetic elements such as plasmids, transposons, and insertion sequences. researchgate.netmicrobiologyresearch.orgnih.gov These elements play a significant role in the horizontal transfer and dissemination of resistance genes among bacterial populations. microbiologyresearch.orgfrontiersin.org For instance, studies using WGS have characterized the genetic environments of various OXA-type carbapenemase genes, identifying their association with specific mobile elements and their chromosomal or plasmid locations. researchgate.netnih.govasm.org Analyzing the genetic context helps to understand the mechanisms driving the spread of blathis compound and to trace its origins and transmission routes. researchgate.netmicrobiologyresearch.orgnih.gov
Comparative Genomics and Pan-Genome Analysis of OXA-Producing Strains
Comparative genomics involves the comparison of entire genomes from different bacterial strains to identify similarities and differences in gene content, organization, and evolution. crg.eumdpi.comjst.go.jp When applied to OXA-producing strains, comparative genomics can reveal the diversity of OXA variants, the presence of co-occurring resistance genes, and the genetic relationships between strains carrying blathis compound. frontiersin.orgmdpi.commdpi.com Pan-genome analysis, a subset of comparative genomics, examines the total set of genes within a group of strains (the pan-genome), distinguishing between core genes (present in all strains) and accessory genes (present in some strains). mdpi.comjst.go.jpmdpi.com This analysis can highlight genes associated with specific OXA variants, including blathis compound, and provide insights into the genetic factors contributing to varying resistance profiles and strain adaptability. mdpi.commdpi.comoup.com Studies utilizing comparative and pan-genome analysis have characterized the genetic diversity and resistance gene profiles of various bacterial species, including those harboring OXA-type β-lactamases. frontiersin.orgmdpi.commdpi.com
Phylogenetic Reconstruction and Evolutionary Modeling of this compound and Related Genes
Phylogenetic reconstruction and evolutionary modeling are used to infer the evolutionary history and relationships of genes and organisms. By analyzing the genetic sequences of blathis compound and related OXA genes, researchers can construct phylogenetic trees that illustrate their evolutionary lineage and divergence from ancestral genes, such as blaOXA-10. researchgate.netasm.orgresearchgate.netfrontiersin.org Evolutionary modeling helps to estimate the rates of mutation and gene transfer, providing a timescale for evolutionary events. researchgate.netoup.com These analyses can reveal how this compound emerged from its parental enzyme and how it is related to other OXA variants with different substrate specificities. nih.govresearchgate.netasm.org Phylogenetic studies have been instrumental in classifying OXA β-lactamases and understanding the ancient and recent events that have contributed to their diversity and mobilization onto mobile genetic elements. asm.orgresearchgate.netfrontiersin.org
Biophysical and Structural Characterization Techniques
Biophysical and structural techniques provide crucial information about the three-dimensional structure of OXA-type enzymes and how they interact with their substrates and inhibitors at the molecular level.
Computational Modeling and Molecular Dynamics Simulations of Enzyme-Substrate Interactions
Computational modeling and molecular dynamics (MD) simulations are powerful complementary tools to experimental techniques for studying the dynamic behavior of enzymes and their interactions with ligands. numberanalytics.comresearchgate.netknu.edu.af Computational modeling, including molecular docking, can predict how a substrate or inhibitor might bind to the active site of an enzyme based on their chemical properties and shapes. researchgate.netknu.edu.af MD simulations extend this by simulating the movement of atoms and molecules over time, providing insights into the flexibility of the enzyme, the stability of enzyme-substrate complexes, and the conformational changes that occur during catalysis. numberanalytics.comresearchgate.netknu.edu.afacs.orgnih.gov These simulations can help to understand the detailed steps of the hydrolysis reaction catalyzed by OXA enzymes and how mutations, such as those in this compound, might alter these processes. acs.orgnih.gov For example, MD simulations have been used to study the interactions of carbapenems with OXA-48 and OXA-163, providing insights into the factors influencing hydrolytic efficiency. acs.orgnih.gov Applying these techniques to this compound can help elucidate the molecular basis for its ESBL activity and its interactions with various β-lactam antibiotics. knu.edu.af
Enzymological and Biochemical Assays
Enzymological and biochemical assays are fundamental to characterizing the activity and substrate specificity of this compound. These methods involve the purification of the enzyme and the use of various techniques to study its kinetic properties and interaction with substrates and inhibitors.
Enzyme Purification and Characterization Protocols
The study of this compound enzyme kinetics and structure-function relationships necessitates obtaining highly purified protein. Protocols for the purification of OXA-type β-lactamases, including OXA-48-like variants and OXA-205, often involve expressing the bla gene in a suitable host organism, such as Escherichia coli, followed by protein isolation. oup.comnih.govwikipedia.orgfishersci.cawikidata.org Common purification techniques include chromatography, such as ion-exchange chromatography and affinity chromatography, particularly when the recombinant protein is engineered with a purification tag like a histidine tag. oup.comnih.govwikipedia.orgfishersci.cawikidata.org
Following purification, the enzyme's characteristics are determined. This typically includes assessing purity using techniques like SDS-PAGE, determining the molecular mass, identifying the isoelectric point (pI), and analyzing the oligomerization state. For instance, purified OXA-205 was found to have a pI of 8.1, a molecular mass of 26 kDa, and a monomeric native structure. fishersci.ca
Genetic Engineering and Expression Systems
Genetic engineering and expression systems are indispensable tools for producing this compound enzyme for biochemical studies and for manipulating the blathis compound gene to investigate the impact of specific mutations on enzyme function.
Cloning and Heterologous Expression of blathis compound in Model Organisms (e.g., Escherichia coli)
Cloning the gene encoding this compound (blathis compound) into expression vectors and expressing it heterologously in model organisms, particularly Escherichia coli, is a standard approach for obtaining sufficient quantities of the enzyme for research. E. coli is a widely used host for recombinant protein expression due to its rapid growth, ease of cultivation, and well-established genetic manipulation techniques. wikidata.orgmims.commims.com
The blathis compound gene, originally identified from Pseudomonas aeruginosa, was cloned into plasmids (e.g., pUC19) and transformed into E. coli strains (e.g., E. coli DH5 alpha and TOP10) to study its contribution to antibiotic resistance. wikipedia.orgwikipedia.org Expression vectors typically contain strong promoters to drive high-level synthesis of the recombinant protein. Different E. coli strains, such as BL21(DE3), are often used for overexpression due to their deficiencies in proteases that can degrade foreign proteins. wikipedia.orgfishersci.cawikidata.orgwikidata.org
The process generally involves isolating the gene of interest using PCR, inserting it into an expression vector using restriction enzymes or ligation-independent cloning methods, and transforming the recombinant plasmid into a suitable E. coli host. wikipedia.orgmims.com Successful cloning and expression are often confirmed by selecting for antibiotic resistance conferred by the plasmid and verifying the presence and expression of the gene through techniques like DNA sequencing and SDS-PAGE. wikipedia.org This heterologous expression in E. coli allows for the production of purified this compound enzyme for detailed biochemical and enzymological characterization.
Site-Directed Mutagenesis for Structure-Function Relationship Studies
Site-directed mutagenesis is a powerful technique used to introduce specific amino acid changes into the this compound enzyme to investigate the role of individual residues in its structure, function, and substrate specificity. wikipedia.orgwikipedia.orgwikipedia.org By altering specific codons in the blathis compound gene, researchers can create mutant enzymes with single or multiple amino acid substitutions.
This compound is a natural variant of OXA-10, differing by two amino acid substitutions: N143S and G157D (using OXA-10 numbering). wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgnih.gov Studies involving site-directed mutagenesis of OXA-10 and its variants have been instrumental in understanding how these changes affect substrate hydrolysis profiles and contribute to resistance. wikidata.orgwikipedia.orgnih.govfishersci.ca For instance, the G157D substitution, present in this compound and other OXA-10 derivatives, has been identified as crucial for high-level ceftazidime (B193861) resistance. nih.gov
By creating and characterizing these mutant enzymes through kinetic studies and, where possible, structural analysis (e.g., X-ray crystallography), researchers can gain insights into the specific roles of amino acid residues in substrate binding, catalysis, and interaction with β-lactamase inhibitors. wikipedia.org This approach helps to delineate the structure-function relationships of this compound and other OXA-type β-lactamases, providing valuable information for predicting the impact of new mutations and designing novel inhibitors.
Q & A
Q. What is the molecular mechanism of OXA-11 in inhibiting FAK activity, and how is its selectivity quantified?
this compound inhibits FAK by targeting its catalytic activity, specifically blocking phosphorylation at tyrosine residue Y397 (pFAK [Y397]), a critical site for FAK activation. Biochemical assays show an IC50 of 1.2 pM for FAK inhibition, with 8-fold selectivity over PYK2 and >1,000-fold selectivity against SRC, AURKA/B, and VEGFR-2 (KDR) . Kinome-wide profiling (192 kinases) confirmed its specificity, with only 8 kinases inhibited >50% at 100 nM .
Q. Which experimental models are validated for evaluating this compound’s antitumor effects?
Key models include:
- TOV21G ovarian cancer cells : Used for 3D proliferation/apoptosis assays (EC50: 9 nM and 31 nM, respectively) and xenograft tumor growth studies .
- RIP-Tag2 transgenic mice : Spontaneous pancreatic neuroendocrine tumors (PNETs) for assessing metastasis and combination therapy with VEGFR-2 inhibitors (e.g., DC101) .
- MDA-MB-361 breast cancer models : Tested for dose-dependent tumor growth inhibition (60–95% suppression at 40–120 mg/kg) .
Q. What methodologies are used to assess FAK phosphorylation inhibition in preclinical studies?
- Immunohistochemistry (IHC) : Detects pFAK [Y397] and pFAK [Y861] in tumor and endothelial cells using fluorescence-labeled antibodies .
- 3D cell culture : Evaluates proliferation (EdU incorporation) and apoptosis (caspase 3/7 activity) .
- Pharmacokinetic/Pharmacodynamic (PK/PD) analysis : Measures plasma exposure and tumor pFAK suppression over time (e.g., 80 mg/kg this compound showed sustained inhibition at 24 hours) .
Advanced Research Questions
Q. How does this compound enhance cisplatin’s efficacy, and what experimental designs validate this synergy?
this compound counteracts cisplatin-induced pFAK [Y397] upregulation in TOV21G tumors, enhancing apoptosis (caspase 3/7 activity) and reducing tumor growth by 92% in combination therapy . Key experimental steps:
- Co-treatment with cisplatin (5 mg/kg) and this compound (40–120 mg/kg) in xenografts.
- Dose-response analysis of pFAK suppression and tumor volume .
- Safety profiling to confirm tolerability (no weight loss or toxicity) .
Q. What contradictions exist in this compound’s dose-response relationships across tumor models?
- RIP-Tag2 mice : Doses >40 mg/kg caused toxicity (weight loss, reduced survival), limiting therapeutic window .
- TOV21G xenografts : 120 mg/kg was well-tolerated, achieving 77% tumor growth inhibition .
- Rationale : Tumor microenvironment (e.g., endothelial vs. cancer cell FAK dependency) and baseline pFAK levels influence dose optimization .
Q. How should PK/PD studies for this compound be designed to account for interspecies variability?
- Species-specific IC50 : Mouse 4T1 cells (8 nM) vs. human MDA-MB-361 (20 nM) .
- Time-course analysis : Measure plasma exposure (Cmax, AUC) and tumor pFAK suppression at 4, 8, and 24 hours post-dose .
- EC50/EC90 determination : Use nonlinear regression to model dose-response curves (e.g., TOV21G tumors: EC50 = 1.8 nM) .
Q. What statistical approaches are critical for analyzing this compound’s combinatorial effects?
- ANOVA : Compare tumor volumes across treatment groups (e.g., this compound + DC101 vs. monotherapy) .
- Kaplan-Meier analysis : Assess survival in metastatic models (e.g., liver metastasis incidence in RIP-Tag2 mice) .
- Nonlinear regression : Calculate synergy scores (e.g., Bliss independence) for apoptosis assays .
Q. How does the tumor microenvironment influence this compound’s anti-metastatic efficacy?
this compound reduces FAK activity in both tumor cells and stromal cells (e.g., liver sinusoid endothelia, 86% pFAK [Y397] suppression at 20 mg/kg) . Combining with VEGFR-2 inhibitors (DC101) enhances vascular normalization, reducing metastasis by 58% . Experimental validation:
- Dual IHC for tumor cells (green) and endothelial markers (CD31).
- Quantify metastatic nodules in liver sections .
Methodological Considerations
- Baseline pFAK screening : Prioritize cell lines with high pFAK [Y397] (e.g., TOV21G, IGROV1) for higher sensitivity to this compound .
- 3D culture optimization : Use Matrigel-based systems to mimic in vivo tumor stiffness and drug penetration .
- Contradiction resolution : Cross-validate findings in multiple models (e.g., RIP-Tag2 vs. xenografts) to account for microenvironmental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
